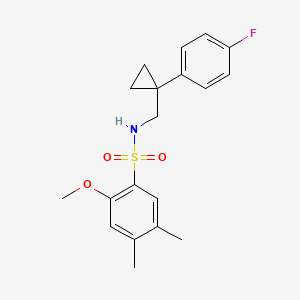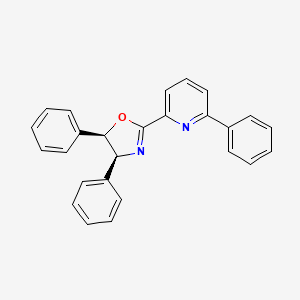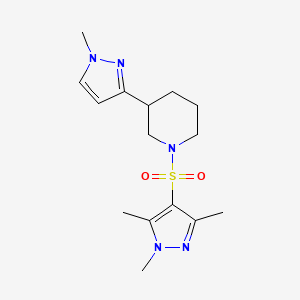![molecular formula C17H17FN2O2S B2953341 1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-44-8](/img/structure/B2953341.png)
1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazoles are a type of heterocyclic compound. These are organic compounds that contain a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Imidazoles can be synthesized through several methods. One of the common methods is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, ammonia, and a primary amine . Another method is the one-pot synthesis of imidazolium ionic liquids .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . The presence of nitrogen in the ring contributes to the compound’s basicity. The electronic properties of the ring can be modified by substituting different groups at the carbon and nitrogen positions .Chemical Reactions Analysis
Imidazoles can undergo various chemical reactions. For instance, they can react with hydroxyl radicals, leading to the formation of new compounds . They can also participate in multicomponent reactions, which are reactions where more than two reactants combine to form a product .Physical And Chemical Properties Analysis
Imidazoles have unique physical and chemical properties. They are stable compounds and are key components to functional molecules used in a variety of applications . They can exhibit fluorescence properties, which can be influenced by subtle structural changes .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole and related compounds have been synthesized and analyzed for their structural properties. These compounds are often studied for their synthesis methods and structural characteristics using various spectroscopic techniques (Huang Jin-qing, 2009).
Catalytic Applications
- Research has explored the use of related imidazole compounds in catalytic systems. For instance, imidazolium salts have been utilized in synthesis processes, demonstrating the potential utility of related benzimidazole compounds in catalysis (Khazaei et al., 2011).
Material Science and Polymer Research
- Benzimidazole derivatives have been incorporated into polymers for various applications. For example, research on fluorinated polymers grafted with benzimidazole functions shows potential applications in membrane technology (B. Campagne et al., 2013).
Non-Linear Optical (NLO) Materials
- Studies have been conducted on benzimidazole derivatives for their application in non-linear optical (NLO) materials. These compounds show promise due to their significant molecular hyperpolarizabilities and microscopic NLO behavior (I. Manikandan et al., 2019).
Wirkmechanismus
and imidazoles are important heterocyclic compounds that are utilized in a diverse range of applications . They are key components of functional molecules used in various everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
The mode of action of these compounds can vary widely depending on their specific chemical structure and the functional groups they contain. Some benzimidazoles and imidazoles have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The biochemical pathways affected by these compounds and their downstream effects can also vary widely and are often related to their biological activities. For example, some imidazoles have been found to interact with hydroxyl radicals, which could have implications for atmospheric chemistry .
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and efficacy.
The result of action and the action environment would also depend on the specific compound and its biological targets. Some imidazoles, for example, have been found to exhibit high luminescence and have been used as fluorescent probes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-2-10-23(21,22)17-19-15-8-3-4-9-16(15)20(17)12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGRUMDLGNMOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953261.png)
![7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B2953262.png)
![4-bromo-1-({1-[(2,5-difluorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2953264.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2953268.png)
![Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2953269.png)

![8-(3,5-Dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2953271.png)
![(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2953277.png)

![4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde](/img/structure/B2953280.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2953281.png)